
Acetyl hypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl-1,9-dihydro-6H-purin-6-one, also known as acetyl hypoxanthine, is a chemical compound with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol . This compound is a derivative of hypoxanthine, a naturally occurring purine derivative found in most human tissues and certain plants. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-1,9-dihydro-6H-purin-6-one typically involves the acetylation of hypoxanthine. The reaction is carried out by treating hypoxanthine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 9-acetyl-1,9-dihydro-6H-purin-6-one follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Acetyl-1,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted purines .
Applications De Recherche Scientifique
9-Acetyl-1,9-dihydro-6H-purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular metabolism and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes
Mécanisme D'action
The mechanism of action of 9-acetyl-1,9-dihydro-6H-purin-6-one involves its interaction with various molecular targets within the cell. It can inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes such as DNA and RNA synthesis. The compound’s acetyl group plays a crucial role in its binding affinity and specificity for these targets .
Comparaison Avec Des Composés Similaires
Hypoxanthine: The parent compound of 9-acetyl-1,9-dihydro-6H-purin-6-one, involved in purine metabolism.
Xanthine: Another purine derivative with similar chemical properties.
Guanine: A purine base found in DNA and RNA
Uniqueness: 9-Acetyl-1,9-dihydro-6H-purin-6-one is unique due to its acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and reactivity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C7H6N4O2 |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
9-acetyl-5H-purin-6-one |
InChI |
InChI=1S/C7H6N4O2/c1-4(12)11-3-10-5-6(11)8-2-9-7(5)13/h2-3,5H,1H3 |
Clé InChI |
GGPNCAAIVPEVQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=NC2C1=NC=NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


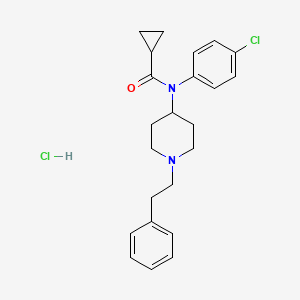

![sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-imino-5H-purin-6-one](/img/structure/B12350487.png)
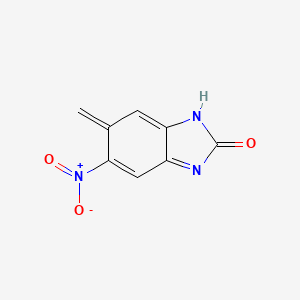
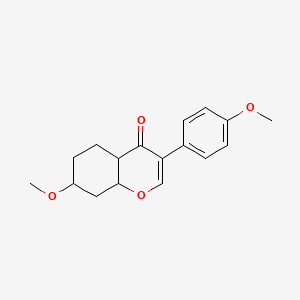
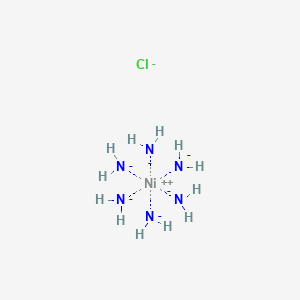


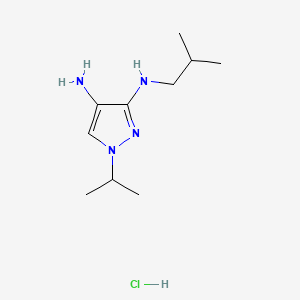
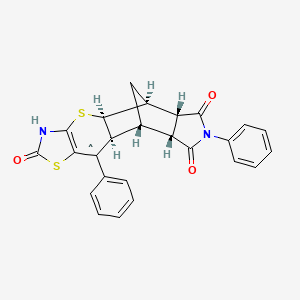
![21-Methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9-pentaen-14-one;hydrochloride](/img/structure/B12350557.png)

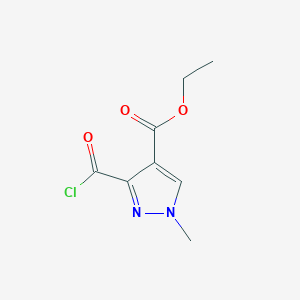
![1-[4-(Trifluoromethyl)phenyl]-piperazine,dihydrochloride](/img/structure/B12350569.png)
